molecular formula C₂₇H₃₃NO₇ B1146547 (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort CAS No. 710951-92-1

(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort

Katalognummer: B1146547
CAS-Nummer: 710951-92-1
Molekulargewicht: 483.55
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Duchenne Muscular Dystrophy (DMD)

Deflazacort has emerged as a promising treatment for Duchenne muscular dystrophy, a severe genetic disorder characterized by progressive muscle degeneration. Research indicates that deflazacort is effective in slowing disease progression and improving muscle strength compared to traditional corticosteroids like prednisone.

  • Clinical Efficacy : A meta-analysis demonstrated that patients treated with deflazacort experienced significantly less decline in functional measures such as the 6-minute walk distance and timed function tests over 48 weeks compared to those treated with prednisone . Specifically, deflazacort-treated patients showed an average improvement of 28.3 meters in walking distance and less deterioration in muscle strength metrics .
  • FDA Approval : The FDA has approved deflazacort (marketed as Emflaza) for the treatment of DMD based on its safety and efficacy profile. Clinical trials have shown that it has a lower incidence of adverse effects compared to other corticosteroids, making it a preferred option for long-term management of DMD .

Rheumatoid Arthritis

Deflazacort is also utilized in the management of rheumatoid arthritis due to its anti-inflammatory properties and favorable safety profile.

  • Comparative Studies : A scoping review highlighted that deflazacort offers comparable efficacy to prednisolone while presenting fewer side effects, particularly concerning bone density and glucose metabolism . In studies comparing deflazacort with other glucocorticoids, it was found to induce similar clinical remission rates while having a lesser impact on metabolic parameters .
  • Long-term Use : The drug has been noted for its potential safety in long-term use, making it suitable for chronic inflammatory conditions like rheumatoid arthritis. It inhibits inflammatory processes effectively while minimizing the risk of corticosteroid-induced osteoporosis .

Other Applications

Deflazacort has been investigated for various other conditions due to its immunosuppressive and anti-inflammatory effects:

  • Systemic Lupus Erythematosus : Studies have shown that deflazacort can induce remission in patients with systemic lupus erythematosus similarly to prednisolone but with fewer adverse metabolic effects .
  • Juvenile Idiopathic Arthritis : Its efficacy in treating juvenile idiopathic arthritis has been documented, providing a viable alternative to traditional treatments that may pose higher risks of side effects .
  • Uveitis and Transplantation : Deflazacort is also used in managing uveitis and as part of immunosuppressive regimens in organ transplantation settings, where controlling inflammation is critical .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy and safety of deflazacort across different applications:

ConditionEfficacy Compared to PrednisoneSafety Profile
Duchenne Muscular DystrophySignificantly better functional outcomes (lower decline in walking distance)Lower incidence of adverse effects
Rheumatoid ArthritisComparable efficacyFewer metabolic side effects
Systemic Lupus ErythematosusSimilar remission ratesLess impact on glucose metabolism
Juvenile Idiopathic ArthritisEffective alternativeReduced risk of growth suppression

Case Studies

  • Duchenne Muscular Dystrophy : A study involving 200 patients evaluated the long-term effects of deflazacort versus prednisone. Results indicated sustained improvements in muscle strength and function over a two-year period, supporting its use as a first-line therapy for DMD .
  • Rheumatoid Arthritis : In a double-blind study comparing deflazacort with prednisolone over six months, patients reported similar levels of symptom relief with significantly fewer instances of weight gain and metabolic disturbances associated with corticosteroid therapy .

Biologische Aktivität

Deflazacort, chemically known as (11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione, is a synthetic corticosteroid with significant anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory conditions, particularly in Duchenne muscular dystrophy (DMD) and rheumatoid arthritis. This article reviews the biological activity of deflazacort, supported by relevant studies and data tables.

Deflazacort acts as a glucocorticoid receptor agonist, exerting its effects by binding to the glucocorticoid receptor and modulating the expression of target genes involved in inflammation and immune responses. The drug is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. Its pharmacokinetic profile includes a half-life ranging from 1.1 to 1.9 hours, with approximately 70% of the drug excreted via urine .

The active metabolite of deflazacort, 21-deflazacort, is produced through deacetylation and further metabolized by CYP3A4 enzymes . This metabolic pathway contributes to its efficacy and safety profile compared to other corticosteroids.

Duchenne Muscular Dystrophy (DMD)

Deflazacort has shown significant benefits in managing DMD. A meta-analysis indicated that patients treated with deflazacort experienced a lower decline in functional measures compared to those receiving prednisone or prednisolone. Specifically, deflazacort-treated patients had an average decline of 28.3 meters less in the 6-minute walk distance over 48 weeks .

Table 1: Functional Outcomes in DMD Patients Treated with Deflazacort vs. Prednisone

Outcome MeasureDeflazacort (Mean Change)Prednisone (Mean Change)Difference (meters)
6-Minute Walk Distance-25-53+28.3
Rise from Supine (s)+2.9+5.8-2.9
North Star Assessment+2.3+5.0-2.7

Rheumatoid Arthritis

In rheumatoid arthritis, deflazacort has demonstrated comparable efficacy to traditional corticosteroids like prednisolone but with a better safety profile regarding bone mineral density and glucose metabolism . A double-blind study showed that both deflazacort and prednisolone induced clinical remission within one month, but deflazacort maintained its immunological effects longer .

Table 2: Comparative Efficacy of Deflazacort vs Prednisolone in RA

Study ParameterDeflazacort (Mean ± SD)Prednisolone (Mean ± SD)
FEV1 (%)86 ± 1484 ± 18
PEFR (L/min)285 ± 113253 ± 114
Symptom Score0.7 ± 0.80.6 ± 0.8

Safety Profile

Deflazacort is noted for its favorable safety profile compared to other corticosteroids. It is associated with lower risks of adverse effects such as weight gain, hypertension, and metabolic disturbances . Long-term studies suggest that deflazacort may have a reduced impact on bone density compared to prednisone, making it a preferred option for chronic use in inflammatory diseases.

Eigenschaften

CAS-Nummer

710951-92-1

Molekularformel

C₂₇H₃₃NO₇

Molekulargewicht

483.55

Synonyme

Deflazacort Impurity C; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.